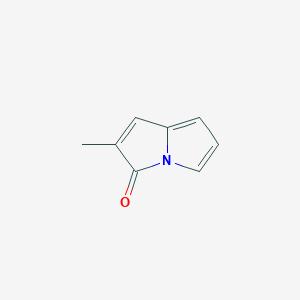
2-Methyl-3H-pyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3H-pyrrolizin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
2-Methyl-3H-pyrrolizin-3-one and its derivatives have been investigated for their antibacterial properties. For instance, research has demonstrated that related compounds, such as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). The lead compound from this study showed minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA, indicating its potential as a scaffold for developing new antimicrobial agents .
Neurokinin-1 Receptor Antagonism
Another promising application of this compound is its role as a neurokinin-1 receptor antagonist. Compounds derived from this class have been shown to inhibit tachykinin activity, particularly substance P, which is implicated in various pain and inflammatory conditions. These compounds are being explored for their therapeutic potential in treating disorders such as emesis, anxiety, depression, and chronic pain syndromes .
Pharmacological Applications
Pain Management
The antagonistic properties of this compound derivatives against the neurokinin-1 receptor suggest their utility in pain management. They have been indicated for use in conditions characterized by excessive tachykinin activity, including osteoarthritis, rheumatoid arthritis, and other chronic pain conditions. Their ability to mitigate pain responses could provide a novel approach to managing these debilitating disorders .
Gastrointestinal Disorders
Research indicates that these compounds may also be effective in treating gastrointestinal disorders associated with nausea and vomiting, particularly those induced by chemotherapy or other pharmacological agents. The potential for these compounds to act synergistically with existing antiemetic therapies presents an exciting avenue for further exploration .
Table 1: Summary of Biological Activities of this compound Derivatives
Eigenschaften
CAS-Nummer |
195614-00-7 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3 |
InChI-Schlüssel |
JHSSLTWRNHFUAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C1=O |
Kanonische SMILES |
CC1=CC2=CC=CN2C1=O |
Synonyme |
3H-Pyrrolizin-3-one,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















